molecular formula C8H10O2 B1276911 3-(Prop-2-yn-1-yl)pentane-2,4-dione CAS No. 38352-74-8

3-(Prop-2-yn-1-yl)pentane-2,4-dione

Cat. No. B1276911
M. Wt: 138.16 g/mol
InChI Key: LRBJQLKQIUOQAV-UHFFFAOYSA-N
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Patent
US09260473B2

Procedure details

The mixture of propargyl bromide (0.32 g, 2.70 mmol), K2CO3 (2.22 g, 16.10 mmol), and 2,4-pentane-dione (1.34 g, 13.40 mmol) in acetone (30 mL) was stirred for 24 hrs at 60° C. After filtration and removal of solvent under reduced pressure, the crude residue was purified by flash chromatography (hexane) to give 22 as colorless liquid (0.30 g, 69%). 1HNMR (400 MHz, CDCl3) δ 2.03-2.04 (t, J=5.28 Hz, 1H), 2.22 (s, 3H), 2.25 (s, 3H), 2.68-2.71 (m, 2H), 3.84-3.87 (t, J=15.08 Hz, 1H); 13CNMR (100 MHz, CDCl3) δ 14.45, 29.33, 29.41, 68.70, 70.79, 86.13, 202.18, 202.63.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].C([O-])([O-])=O.[K+].[K+].[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15]>CC(C)=O>[CH2:3]([CH:13]([C:12](=[O:17])[CH3:11])[C:14](=[O:16])[CH3:15])[C:2]#[CH:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
2.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.34 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 24 hrs at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and removal of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by flash chromatography (hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C#C)C(C(C)=O)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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